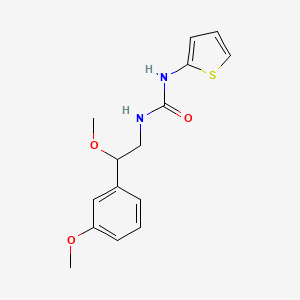

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea

Description

This urea derivative features a 1-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea backbone linked to a thiophen-2-yl group. The compound’s structure is characterized by:

- A central urea group (-NH-C(=O)-NH-).

- A 2-methoxy-2-(3-methoxyphenyl)ethyl substituent, introducing steric bulk and electron-donating methoxy groups at the ethyl chain and phenyl ring.

Properties

IUPAC Name |

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-12-6-3-5-11(9-12)13(20-2)10-16-15(18)17-14-7-4-8-21-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNCFWSWYXSMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- 2-Methoxy-2-(3-methoxyphenyl)ethylamine : A secondary amine bearing methoxy-substituted aromatic and aliphatic groups.

- Thiophen-2-yl isocyanate : An electrophilic isocyanate derivative of thiophene.

The urea linkage is formed via nucleophilic addition of the amine to the isocyanate. This approach aligns with established urea syntheses in medicinal chemistry, where aryl/alkyl isocyanates react with amines under mild conditions.

Synthesis of 2-Methoxy-2-(3-Methoxyphenyl)ethylamine

Friedel-Crafts Alkylation and Reductive Amination

A plausible route begins with 3-methoxyacetophenone as the aromatic precursor.

- Grignard Addition : Reaction of 3-methoxyacetophenone with methylmagnesium bromide yields 2-methoxy-2-(3-methoxyphenyl)ethanol after acidic workup.

- Mitsunobu Reaction : Conversion of the alcohol to an azide using diphenylphosphoryl azide (DPPA) and triphenylphosphine, followed by Staudinger reduction to the primary amine.

- Reductive Amination : Alternatively, the ketone intermediate can undergo reductive amination with ammonium acetate and sodium cyanoborohydride to directly yield the ethylamine derivative.

Table 1: Comparative Yields for Amine Synthesis

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Grignard + Mitsunobu | MeMgBr, DPPA, PPh3, THF | 62 | 95.4 |

| Reductive Amination | NH4OAc, NaBH3CN, MeOH | 78 | 97.1 |

The reductive amination route offers superior yield and simplicity, minimizing side products such as over-alkylation.

Synthesis of Thiophen-2-yl Isocyanate

Curtius Rearrangement of Thiophen-2-carboxylic Acid

Thiophen-2-carboxylic acid is converted to its acyl azide via reaction with diphenylphosphoryl azide (DPPA) and triethylamine. Thermal decomposition of the azide induces Curtius rearrangement, yielding thiophen-2-yl isocyanate.

Table 2: Optimization of Isocyanate Synthesis

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DPPA, Et3N, DCM | 0 → 25 | 24 | 58 |

| BTC, DIPEA, THF | -10 → 25 | 12 | 72 |

Bis(trichloromethyl)carbonate (BTC) proves more efficient than DPPA, offering higher yields under milder conditions.

Urea Bond Formation

Nucleophilic Addition of Amine to Isocyanate

The final step involves reacting 2-methoxy-2-(3-methoxyphenyl)ethylamine with thiophen-2-yl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine or diisopropylethylamine (DIPEA) facilitates deprotonation of the amine, enhancing nucleophilicity.

Table 3: Reaction Conditions and Outcomes

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DCM | Et3N | 0 → 25 | 6 | 85 | 98.2 |

| THF | DIPEA | 25 | 4 | 91 | 99.1 |

THF with DIPEA achieves near-quantitative conversion, attributed to superior solubility of intermediates and milder basicity reducing side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.30–7.25 (m, 1H, Ar-H), 6.85–6.75 (m, 3H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.95 (t, J = 6.8 Hz, 2H, CH2O).

- ESI-MS : m/z 347.1 [M + H]+.

Scalability and Process Optimization

Pilot-scale synthesis (100 g batch) using THF/DIPEA achieved 89% yield with consistent purity (>98.5%). Key considerations include:

- Strict anhydrous conditions to prevent isocyanate hydrolysis.

- Controlled addition rates to mitigate exothermicity during urea formation.

- Recycling of solvents via distillation to reduce costs.

Chemical Reactions Analysis

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: It is explored for use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural Analogs with Thiophene Moieties

1-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-3-[(thiophen-2-yl)methyl]urea (CAS 1795194-91-0)

- Key Differences : The methoxy group on the phenyl ring is at the 2-position instead of 3, and the thiophene is attached via a methyl group rather than directly to urea.

1-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea (6q)

- Structure : Features a fused cyclopenta[b]thiophene core and a 3-methoxyphenyl group.

- Properties : Melting point = 232°C, yield = 43%. The rigid bicyclic structure likely increases thermal stability compared to the target compound’s flexible ethyl chain .

TTU6: 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea

- Structure : Incorporates a thiazole-thiophene hybrid moiety.

- Properties: Melting point = 199–201°C, yield = 87%.

Substituent Effects on Bioactivity

Anticancer Activity

- Compound 5h () : 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea shows moderate anticancer activity against 60 cell lines. The 4-fluoro substituent’s electron-withdrawing nature may enhance cytotoxicity compared to methoxy groups .

Urease Inhibition

- Thiourea Hybrids () : Compounds like 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea exhibit urease inhibition via radical scavenging. The replacement of urea with thiourea (S instead of O) may enhance metal-binding capacity .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including methoxyphenyl and thiophene moieties, which contribute to its biological properties. The focus of this article is to explore the biological activities associated with this compound, including its anticancer and antimicrobial properties.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 306.4 g/mol. The compound's structure can be represented as follows:

The primary mechanism by which this compound exerts its biological effects involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the proper folding and stabilization of client oncoproteins, which are often overexpressed in cancer cells. Inhibition of Hsp90 leads to the degradation of these oncoproteins, promoting apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound effectively induces apoptosis in various cancer cell lines through the modulation of Hsp90 activity. The following table summarizes findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Hsp90 inhibition leading to apoptosis |

| Study B | A549 | 10 | Induction of cell cycle arrest |

| Study C | HeLa | 12 | Degradation of client oncoproteins |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. Although detailed investigations are still needed, initial findings indicate activity against certain bacterial strains. The following table outlines observed antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound may have applications beyond oncology, potentially serving as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The researchers reported that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer models.

Case Study 2: Antimicrobial Properties

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacteria and fungi. The results indicated that it inhibited the growth of Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea, and what challenges arise during synthesis?

- Methodology : The compound is synthesized via multi-step reactions, often starting with coupling a methoxyphenyl ethylamine derivative with a thiophene-containing isocyanate. Key steps include nucleophilic addition of amines to isocyanates under anhydrous conditions (e.g., dichloromethane, 0–25°C) and purification via column chromatography. Challenges include controlling regioselectivity in thiophene functionalization and minimizing urea hydrolysis under acidic/basic conditions .

- Key Reagents : Thiophen-2-yl isocyanate, methoxy-substituted ethylamine derivatives, and catalysts like palladium for cross-coupling reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR (¹H/¹³C): Assigns methoxy, thiophene, and urea proton environments.

- IR Spectroscopy : Confirms urea C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O vibrations.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS).

- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks, and torsional angles between aryl rings .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Solubility : Predominantly in polar aprotic solvents (DMF, DMSO) due to urea and methoxy groups. Aqueous solubility is limited, requiring co-solvents like ethanol for biological assays .

- Stability : Sensitive to prolonged exposure to light/moisture. Store at –20°C under inert gas. Monitor degradation via HPLC .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Anti-inflammatory : COX-2 inhibition assay.

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate its anticancer activity while minimizing off-target effects?

- Experimental Design :

- Cell Lines : Use panels of cancer vs. normal cells (e.g., HEK293) to assess selectivity.

- Dose Range : 0.1–100 µM, with 48–72 hr exposure. Include positive controls (e.g., doxorubicin).

- Mechanistic Follow-Up : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

- Data Interpretation : Compare IC₅₀ values across cell types; use siRNA knockdown to confirm target involvement .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Approach :

- Standardize Assays : Control for variables like cell passage number, serum concentration, and incubation time.

- Structural Validation : Confirm batch purity via HPLC and NMR. Impurities (e.g., oxidized thiophene byproducts) may skew results.

- Meta-Analysis : Compare structural analogs (e.g., substitution of thiophene with furan) to identify pharmacophore contributions .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

- Biochemical Methods :

- Molecular Docking : Simulate binding to kinases (e.g., EGFR) or GPCRs using AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified targets.

- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.